N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
The exact mass of the compound this compound is 330.07866149 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-9-19-14(16-10)8-7-13(18-19)15(20)17-11-3-5-12(6-4-11)23(2,21)22/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPCYXGBZXSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2 in a unique way. It acts as an allosteric inhibitor of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating.
Result of Action
The result of the action of this compound is significant inhibition of cell proliferation . The compound has shown superior cytotoxic activities against various cell lines. It also leads to significant alteration in cell cycle progression, in addition to inducing apoptosis within cells.
Biological Activity
N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies. The compound is characterized by its unique imidazo[1,2-b]pyridazine scaffold, which has been associated with various pharmacological effects.
Structure and Composition
- Common Name : this compound
- CAS Number : 2640877-71-8
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 330.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in cancer progression. This compound is part of a larger class of imidazo[1,2-b]pyridazine derivatives that have shown promise as kinase inhibitors, particularly in targeting pathways associated with cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound inhibits key kinases that are critical for tumor growth and survival.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, contributing to its anticancer properties.
- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
Cancer Research
Recent studies have evaluated the efficacy of this compound in various cancer models:
- Chronic Myeloid Leukemia (CML) :
- Solid Tumors :
- Combination Therapies :
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A phase I clinical trial assessed the safety and tolerability of this compound in patients with refractory hematological malignancies. Results indicated manageable side effects and promising preliminary efficacy .
- Case Study 2 : A laboratory study involving human cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and increased rates of apoptosis compared to untreated controls .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of imidazo[1,2-b]pyridazine derivatives, including N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, is their ability to inhibit specific kinases. Kinases are critical enzymes involved in various cellular processes, including cell signaling and metabolism.
- Mechanism of Action : The imidazo[1,2-b]pyridazine scaffold has been shown to bind effectively to the hinge region of kinases. Substituents at various positions (e.g., 2, 3, 6) significantly influence the selectivity and potency of these inhibitors. For instance, modifications at the C6 position with morpholine or piperazine groups enhance kinase inhibition properties compared to non-substituted analogs .
- Case Study : A study demonstrated that derivatives with specific substitutions exhibited enhanced inhibition of TAK1 kinase, a target implicated in inflammatory responses and cancer progression. The binding affinity and inhibition potency were evaluated through biochemical assays, indicating that these compounds could serve as promising leads for therapeutic development against diseases where TAK1 is a pivotal player .
Binding to Amyloid Plaques
Another notable application is the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease.
- Research Findings : A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind synthetic aggregates of Aβ1−40 (a peptide implicated in Alzheimer's). The compound 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity (K_i = 11.0 nM), suggesting potential use as a radiotracer for positron emission tomography (PET) imaging of amyloid plaques in vivo .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives.
- In Vitro Activity : Compounds have been evaluated for their efficacy against various pathogens. For example, a derivative demonstrated significant activity against Trypanosoma brucei (the causative agent of sleeping sickness), with an EC50 value indicating effective inhibition at low concentrations. However, challenges such as solubility in culture media were noted as limitations for broader application .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its biological activity.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. For instance, methods such as nucleophilic aromatic substitution and cross-coupling reactions have been employed to introduce functional groups that modulate activity against specific biological targets .
Q & A
Q. Basic
- HPLC : Determine purity (≥98%) using reverse-phase chromatography with UV detection, as validated for related imidazo[1,2-b]pyridazine derivatives .
- NMR spectroscopy : Assign protons (¹H) and carbons (¹³C) to confirm regiochemistry, particularly distinguishing between isomers at the imidazo-pyridazine fusion .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₁₉H₁₈N₄O₃S: 394.11) and detect impurities .
- X-ray crystallography : Resolve ambiguous regiochemistry, as demonstrated for structurally similar compounds .
How can contradictory data regarding kinase inhibition efficacy across assays be resolved?
Advanced
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare biochemical (purified kinase) vs. cellular (e.g., luciferase reporter) assays to confirm target engagement .
- ATP concentration titration : Vary ATP levels to assess competitive inhibition kinetics, as high ATP may mask weak inhibitors .
- Counter-screening : Test against related kinases (e.g., other IRAK family members) to rule out cross-reactivity .
- Structural analysis : Use molecular docking with kinase crystal structures (e.g., IRAK4 PDB: 4U9T) to rationalize potency differences among analogs .
What are the known biological targets or therapeutic potentials based on structural analogs?
Q. Basic
- Kinase inhibition : Imidazo[1,2-b]pyridazines are potent inhibitors of IRAK4 (asthma target) and DYRK kinases (neurodegeneration target) .
- Antimicrobial activity : Analogous compounds (e.g., 2-cyclopropyl derivatives) show broad-spectrum antifungal and antibacterial effects .
- Anti-inflammatory potential : Methanesulfonylphenyl groups enhance solubility and target engagement in inflammatory pathways .
What in vivo models are appropriate for pharmacokinetic (PK) and toxicity evaluation?
Q. Advanced
- Rodent PK studies : Administer via oral gavage or IV to measure bioavailability, half-life, and tissue distribution. Monitor plasma levels using LC-MS/MS .
- Toxicity screening : Conduct acute toxicity tests in mice (OECD 423) and genotoxicity assays (Ames test) .
- Disease models : For kinase targets like IRAK4, use ovalbumin-induced asthma models in mice to assess efficacy and cytokine modulation .
How can computational methods predict binding modes and affinity?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase active sites (e.g., IRAK4) and identify key interactions (e.g., hydrogen bonds with hinge regions) .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to assess conformational changes and residence time .
- Free-energy calculations : Apply MM-GBSA to rank analogs by predicted binding free energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
